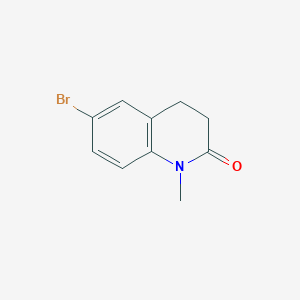

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZZUBLIVYKUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092523-03-9 | |

| Record name | 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a substituted quinolinone derivative. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Understanding the physicochemical properties of this specific analog is crucial for its potential application in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the known physicochemical properties of this compound and details the standard experimental protocols for the determination of key parameters.

Chemical Identity and Known Properties

A summary of the available identifying and physicochemical information for this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, much of the experimental data has not been publicly reported.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 6-bromo-1-methyl-3,4-dihydro-2(1H)-quinolinone | |

| CAS Number | 1092523-03-9 | N/A |

| Molecular Formula | C₁₀H₁₀BrNO | N/A |

| Molecular Weight | 240.10 g/mol | N/A |

| Physical Form | Solid | |

| Purity | ≥97% | |

| Predicted Boiling Point | 429.2 ± 45.0 °C at 760 mmHg | |

| Computed LogP | 2.3581 | N/A |

| Computed TPSA | 20.31 | N/A |

| Hydrogen Bond Acceptors | 1 | N/A |

| Hydrogen Bond Donors | 0 | N/A |

Experimental Determination of Physicochemical Properties

Due to the limited availability of experimental data for this compound, this section provides detailed, field-proven protocols for the determination of its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a rate of 10-20 °C/minute for an initial approximate determination.

-

Refined Measurement: The apparatus is allowed to cool, and a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/minute to allow for accurate determination of the melting range, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of a compound in various solvents is fundamental for its handling, formulation, and biological assessment.

Experimental Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be selected, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), ethanol, methanol, acetone, ethyl acetate, and dichloromethane.

-

Qualitative Assessment: To a test tube containing approximately 1-2 mg of the compound, the selected solvent is added dropwise with agitation. Visual observation determines if the compound is soluble, partially soluble, or insoluble.

-

Quantitative Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Caption: Experimental Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the extent of ionization of a compound at a given pH. This is a critical parameter for predicting its behavior in biological systems.

Experimental Protocol (UV-Vis Spectrophotometry):

-

Buffer Preparation: A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

-

UV-Vis Spectra Acquisition: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

-

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: The presence of characteristic absorption bands corresponding to functional groups (e.g., C=O of the lactam, C-Br, aromatic C-H, and aliphatic C-H) is used to confirm the structure.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or electron impact (EI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar quinolinone structures. One common approach involves the cyclization of a suitable N-substituted-3-(bromophenyl)propanamide.

Step 1: N-methylation of 3-(4-bromophenyl)propanoic acid

3-(4-bromophenyl)propanoic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield methyl 3-(4-bromophenyl)propanoate.

Step 2: Amidation

The resulting ester is then reacted with methylamine to form N-methyl-3-(4-bromophenyl)propanamide.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The N-methyl-3-(4-bromophenyl)propanamide is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, to induce intramolecular cyclization to form this compound.

Caption: Proposed Synthesis Pathway for this compound.

Conclusion

This technical guide provides a framework for understanding and characterizing the physicochemical properties of this compound. While some basic information is available, a comprehensive experimental investigation is required to fully elucidate its properties. The detailed protocols provided herein offer a roadmap for researchers to generate this critical data, which is essential for advancing the potential of this compound in drug discovery and development.

An In-Depth Technical Guide to 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, identified by the CAS number 1092523-03-9 , is a heterocyclic building block with significant potential in the field of drug discovery and development.[1][2][3][4] Its structure, featuring a tetrahydroquinolin-2-one core, is a privileged scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 6-position offers a versatile handle for a variety of chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. Furthermore, the N-methylation at the 1-position can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for pharmacokinetic profiles.

The quinoline and tetrahydroquinoline ring systems are integral to numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities.[5] Derivatives of these scaffolds have shown promise as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[5] The presence of a bromine atom can enhance the biological activity of the molecule or provide a site for further functionalization to modulate its therapeutic properties. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route, potential applications, and analytical considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions for its use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 1092523-03-9 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀BrNO | [1][2][4] |

| Molecular Weight | 240.10 g/mol | [1] |

| Physical Form | Solid | [4] |

| Purity | ≥97% | [2][4] |

| Boiling Point | 429.2 ± 45.0 °C at 760 mmHg | |

| Storage Temperature | 4°C | [2] |

| InChI Key | NJZZUBLIVYKUJM-UHFFFAOYSA-N | [4] |

Synthesis and Workflow

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 6-bromo-3,4-dihydro-2(1H)-quinolinone. The first step would be the deprotonation of the amide nitrogen, followed by the introduction of a methyl group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation and would require optimization for specific laboratory conditions.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-bromo-3,4-dihydro-2(1H)-quinolinone (1 equivalent).

-

Solvent Addition: Add anhydrous aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to dissolve the starting material.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. Stir the mixture at 0°C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I) (1.2 equivalents), dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Potential Applications in Drug Development

While specific biological data for this compound is not extensively published, the structural motifs present suggest several promising avenues for research in drug development.

-

Anticancer Agents: The quinoline and quinolinone cores are found in numerous compounds with demonstrated anticancer activity. The bromine atom at the 6-position can be utilized for further derivatization through cross-coupling reactions to explore structure-activity relationships (SAR) and develop more potent and selective anticancer agents.

-

Neurological Disorders: Tetrahydroquinoline derivatives have been investigated for their potential in treating various neurological disorders. The N-methyl group can impact the molecule's ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

-

Infectious Diseases: The quinoline scaffold is the basis for several antimalarial and antibacterial drugs. New derivatives of this compound could be synthesized and screened for activity against a range of pathogens.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

Analytical Workflow

Caption: A typical workflow for the analytical characterization of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the tetrahydroquinoline ring, and the N-methyl protons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the characteristic carbonyl (C=O) stretch of the amide group in the quinolinone ring.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through standard organic synthesis methodologies. The presence of the bromo- and N-methyl-substituted tetrahydroquinolin-2-one core suggests its potential as a scaffold for developing novel therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its potential in the development of new medicines.

References

The Biological Versatility of Brominated Quinolinones: A Technical Guide for Drug Discovery

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of bromine atoms to this heterocyclic system can significantly modulate its physicochemical properties, leading to enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the biological activities of brominated quinolinone derivatives for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective potential, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.

Introduction: The Quinolinone Scaffold and the Impact of Bromination

Quinolinones, bicyclic heterocyclic compounds, are of significant interest in pharmaceutical research due to their diverse pharmacological profiles.[1][2][3][4] The strategic placement of a bromine atom on the quinolinone ring system can profoundly influence its biological activity. Bromine, being a halogen, is an electron-withdrawing group that can alter the electron density of the aromatic system, impacting molecular interactions with biological targets. Furthermore, its lipophilic nature can enhance the ability of the molecule to cross cellular membranes, a critical factor for bioavailability and target engagement.[5] This guide will explore the multifaceted biological landscape of brominated quinolinone derivatives, providing a foundation for their further development as therapeutic agents.

Anticancer Activity: A Promising Frontier

Brominated quinolinone and quinazolinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[6][7][8][9]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Enzymes

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7][10] Studies have shown that certain brominated quinolinone derivatives can trigger apoptotic pathways in cancer cells.

Another key mechanism is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerase I.[7] This enzyme is essential for DNA replication and repair, and its inhibition leads to DNA damage and ultimately, cell death.

A simplified diagram of a potential apoptosis induction pathway by a brominated quinolinone derivative.

Structure-Activity Relationship (SAR)

The position and number of bromine atoms on the quinolinone scaffold play a crucial role in determining the anticancer potency. For instance, studies on 6,8-dibromo-4(3H)quinazolinone derivatives have shown that substitutions at the 3-position can significantly influence their cytotoxic effects against human breast carcinoma cells (MCF-7).[6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected brominated quinolinone and quinazolinone derivatives.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| 6,8-dibromo-4(3H)quinazolinone derivatives | ||||

| XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not specified |

| IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not specified |

| XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not specified |

| 6-Bromo quinazoline derivative | ||||

| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified |

| 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |

| Brominated quinoline derivative | ||||

| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |

| 5,7-Dibromo-8-hydroxyquinoline | Not specified | Potent activity reported | Not specified | Not specified |

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.[6][8]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Brominated quinolinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[11][12][13][14][15]

Mechanism of Action

The antibacterial mechanism of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[16] While the precise mechanisms for many brominated derivatives are still under investigation, it is hypothesized that they follow a similar mode of action, with the bromine substitution potentially enhancing binding affinity to these bacterial enzymes.

Structure-Activity Relationship (SAR)

SAR studies on 4(3H)-quinazolinone antibacterials have provided insights into the structural requirements for activity.[12][13] Variations in substituents on the quinazolinone core, including the presence and position of bromine, can significantly impact the antibacterial spectrum and potency.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected brominated quinazolinone derivatives against various microbial strains.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) |

| A-1 | Staphylococcus aureus | Good activity |

| A-1 | Streptococcus pyogenes | Good activity |

| A-1 | Escherichia coli | Good activity |

| A-1 | Pseudomonas aeruginosa | Good activity |

| A-2 | Escherichia coli | Excellent activity |

| A-3 | Aspergillus niger | Excellent activity |

| A-4 | Pseudomonas aeruginosa | Excellent activity |

| A-6 | Candida albicans | Excellent activity |

Note: "Good" and "Excellent" activity are as reported in the source literature and are qualitative descriptors.[11]

Antiviral Activity: An Emerging Area of Investigation

The antiviral potential of quinoline-based compounds is well-documented, with activity reported against a variety of viruses including influenza, dengue virus, and HIV.[17][18][19][20] However, specific data on the antiviral efficacy of brominated quinolinone derivatives is more limited, representing an exciting area for future research.

One study has reported on the synthesis and antiviral activity of a quercetin 6,8-dibromide, a compound with a structure related to quinolinones. This derivative exhibited moderate inhibitory activity against the pandemic influenza virus A/H1N1/pdm09 with an EC50 of 6.0 µg/mL. This finding suggests that bromination can be a viable strategy for developing novel antiviral agents based on quinolinone and related scaffolds.

The mechanism of antiviral action for quinoline derivatives can vary, ranging from inhibition of viral entry and replication to interference with viral enzymes.[16] Further studies are needed to elucidate the specific antiviral mechanisms of brominated quinolinones.

Neuroprotective Effects: A Potential Therapeutic Avenue for Neurodegenerative Diseases

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration, such as cholinesterases and monoamine oxidases.

While direct experimental evidence for the neuroprotective activity of brominated quinolinone derivatives is currently scarce in the scientific literature, the introduction of bromine could theoretically enhance their neuroprotective potential. The increased lipophilicity imparted by bromine may improve the ability of these compounds to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. Furthermore, the electron-withdrawing nature of bromine could modulate the antioxidant capacity of the quinolinone scaffold. This remains a compelling hypothesis that warrants further investigation.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of brominated quinolinone derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the brominated quinolinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5][16]

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the brominated quinolinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques.[1]

Protocol:

-

Cell Seeding: Seed a monolayer of host cells susceptible to the virus in 6-well or 12-well plates.

-

Virus and Compound Incubation: Prepare serial dilutions of the brominated quinolinone derivative. Mix each dilution with a known concentration of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for several days until viral plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where the cells have been lysed. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective Activity: Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotection against neurotoxic insults.[4][17]

Protocol:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

-

Compound Pre-treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the brominated quinolinone derivatives for a specified period (e.g., 2-24 hours).[17]

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[17]

-

Incubation: Incubate the cells for 24 hours.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay as described in section 6.1.

-

Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the neurotoxin-only treated group to assess the neuroprotective effect of the compounds.

Conclusion and Future Directions

Brominated quinolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their emerging potential in antiviral and neuroprotective applications, makes them attractive candidates for further drug development.

Future research should focus on several key areas:

-

Elucidation of Mechanisms: In-depth studies are needed to fully understand the molecular mechanisms underlying the diverse biological activities of these compounds.

-

Expansion of Antiviral and Neuroprotective Studies: The limited data on the antiviral and neuroprotective effects of specifically brominated quinolinones highlights a significant research gap that needs to be addressed.

-

Optimization of Structure-Activity Relationships: Further synthesis and biological evaluation of new derivatives will help to refine the SAR and design more potent and selective compounds.

-

In Vivo Studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of brominated quinolinone derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases.

References

- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Neuroprotective Potential of Polyphenolic Compounds in Mitigating Quinolinic Acid-Induced Neurotoxicity in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2012080220A1 - Novel compounds for the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - Wang - Current Medicinal Chemistry [rjpbr.com]

- 19. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 20. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Authored by: A Senior Application Scientist

Abstract

The quest for novel therapeutics is intrinsically linked to the identification and validation of molecular targets that can be modulated to achieve a desired physiological effect. The compound this compound belongs to the tetrahydroquinoline class of heterocyclic compounds, a scaffold known to be present in a variety of biologically active molecules. However, the specific therapeutic targets of this particular compound remain unelucidated. This guide provides a comprehensive, technically-grounded framework for the deorphanization of this compound, outlining a logical, multi-phased approach from broad, unbiased target discovery to focused validation and mechanistic characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Introduction: The Challenge of a Molecule without a Mission

This compound is a synthetic organic compound with a defined structure. While its chemical properties are known, its biological mechanism of action is not. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antimicrobial and anticancer effects. This suggests that our compound of interest may interact with key cellular proteins, but without empirical evidence, it remains a molecule with unrealized potential.

The primary challenge in drug discovery is to connect a small molecule to its direct biological target(s). This process, often called target deconvolution or deorphanization, is critical for understanding a compound's mechanism of action, predicting potential side effects, and enabling rational drug design.[1] This guide will present a systematic workflow to identify these targets, employing a combination of affinity-based and label-free proteomics techniques, followed by rigorous biophysical and biochemical validation.

Phase 1: Unbiased Target Identification in a Native Environment

The initial phase of target discovery should cast a wide net to identify any potential binding partners within the complex milieu of the cellular proteome. We will explore two powerful and complementary strategies: one that physically isolates the binding partners and another that assesses target engagement within the intact cell.

Affinity-Based Target Isolation: Fishing for Partners

The most direct way to identify a protein that binds to a small molecule is to use the molecule as "bait" to "fish" out its targets from a cell lysate.[2] This is achieved through affinity chromatography coupled with mass spectrometry.[3]

Causality Behind Experimental Choices: The core principle is that a small molecule immobilized on a solid support will selectively bind its target proteins, allowing them to be separated from the thousands of other proteins in a lysate.[1] The success of this technique hinges on the design of the affinity probe. The linker must be attached to a position on the molecule that is not critical for its biological activity, which would be determined through preliminary structure-activity relationship (SAR) studies.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis:

-

Identify a non-essential position on this compound for linker attachment. Based on the structure, the aromatic ring could be a potential site for derivatization.

-

Synthesize a derivative with a linker arm (e.g., polyethylene glycol - PEG) terminating in a biotin tag. Biotin's high affinity for streptavidin makes it ideal for purification.[1]

-

As a crucial control, synthesize an inactive analogue of the compound to be used in parallel experiments to distinguish specific binders from non-specific ones.

-

-

Cell Culture and Lysis:

-

Select a panel of relevant human cell lines (e.g., a cancer cell line if anticancer activity is suspected).

-

Culture cells to ~80% confluency and harvest.

-

Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. A buffer containing mild detergents like NP-40 or CHAPS is recommended.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with the biotinylated probe.

-

Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.[1]

-

Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a competitive binder (e.g., free biotin) or a denaturing solution (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Bands that appear in the active probe lane but not in the inactive control lane are potential targets.

-

-

Mass Spectrometry Analysis:

-

Excise the protein bands of interest from the gel.

-

Perform in-gel digestion with trypsin to generate peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the resulting spectra against a protein database.

-

Caption: Workflow for affinity-based target identification.

Label-Free Target Engagement: The Thermal Shift

A significant limitation of affinity chromatography is that it requires chemical modification of the compound and is performed on cell lysates, which may not perfectly replicate the cellular environment. The Cellular Thermal Shift Assay (CETSA) overcomes these limitations by measuring target engagement in intact cells without any modification to the compound.[4][5]

Causality Behind Experimental Choices: The principle of CETSA is that when a protein binds to a ligand (our compound), it generally becomes more stable and resistant to heat-induced denaturation.[6] By heating cells to various temperatures, we can create a "melting curve" for a protein of interest. In the presence of a binding compound, this curve will shift to higher temperatures.[7][8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Seed cells in multiple plates or dishes.

-

Treat the cells with either the vehicle (e.g., DMSO) or various concentrations of this compound for a defined period.

-

-

Heating Step:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). A typical range would be from 37°C to 70°C.

-

Immediately cool the samples on ice.

-

-

Lysis and Clarification:

-

Lyse the cells, often by freeze-thaw cycles, to release the cellular proteins.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Protein Quantification:

-

Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

Analyze the amount of a specific protein remaining in the soluble fraction using a protein detection method like Western Blot or, for a proteome-wide analysis, mass spectrometry.

-

-

Data Analysis:

-

For a single target, plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.

-

For proteome-wide analysis, quantify thousands of proteins and identify those that show a significant thermal shift upon compound treatment.

-

Caption: Principle of ligand-induced protein stabilization in CETSA.

Phase 2: Validating Hits and Quantifying Interactions

The unbiased methods in Phase 1 will likely generate a list of candidate targets. This next phase is crucial for validating these hits and quantifying the binding interaction, which helps to prioritize the most promising candidates.

Biophysical Characterization: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[9] It is the gold standard for confirming a direct drug-target interaction and for determining its kinetics (how fast it binds and unbinds) and affinity (how strong the binding is).[10][11]

Causality Behind Experimental Choices: SPR measures changes in the refractive index at the surface of a sensor chip.[9] By immobilizing the purified candidate protein (the ligand) onto the chip and flowing our compound (the analyte) over the surface, we can directly observe the binding and dissociation events in real-time. This provides high-quality quantitative data that is essential for lead optimization.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Expression and Purification:

-

Clone, express, and purify the candidate target proteins identified in Phase 1. High purity (>95%) is essential for reliable results.

-

-

Assay Development:

-

Immobilize the purified protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

-

Optimize immobilization levels to avoid mass transport limitations.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface, starting with the lowest concentration. Include a buffer-only injection as a control.

-

Monitor the binding response in real-time to generate sensorgrams.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ). The Kₐ value represents the affinity of the interaction, with lower values indicating stronger binding.

-

Table 1: Hypothetical SPR Data for Candidate Targets

| Candidate Target | kₐ (1/Ms) | kₔ (1/s) | Kₐ (nM) |

| Protein A | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Protein B | 2.0 x 10⁴ | 5.0 x 10⁻² | 2500 |

| Protein C | 7.0 x 10⁵ | 1.4 x 10⁻² | 200 |

This table illustrates the type of quantitative data obtained from SPR, which allows for the direct comparison and ranking of candidate targets based on binding affinity.

Target-Class Specific Profiling: A Kinase Case Study

If the initial screens suggest that the compound binds to a specific class of proteins, such as kinases, it is crucial to assess its selectivity. Kinases are a major class of drug targets, but off-target inhibition can lead to toxicity.[12] Chemoproteomic methods like kinobeads profiling are designed for this purpose.[13][14]

Causality Behind Experimental Choices: Kinobeads are an affinity matrix composed of multiple, broadly selective kinase inhibitors immobilized on beads.[15][16] These beads can enrich a large portion of the expressed kinome from a cell lysate. By pre-incubating the lysate with our compound, we can see which kinases it prevents from binding to the beads. This competitive binding format provides a quantitative measure of the compound's potency and selectivity across hundreds of kinases simultaneously.[13]

Experimental Protocol: Competitive Kinobeads Profiling

-

Cell Lysis:

-

Prepare a native lysate from a chosen cell line as described previously.

-

-

Competitive Binding:

-

Aliquot the lysate and incubate with a range of concentrations of this compound.

-

-

Kinobeads Enrichment:

-

Add the kinobeads to each lysate aliquot and incubate to allow the unbound kinases to bind to the beads.

-

-

Sample Processing and MS:

-

Wash the beads to remove non-specifically bound proteins.

-

Digest the bead-bound kinases with trypsin.

-

Analyze the resulting peptides by quantitative LC-MS/MS.

-

-

Data Analysis:

-

Quantify the abundance of each kinase in the presence of the compound relative to the vehicle control.

-

Plot the remaining bound fraction against the compound concentration to generate dose-response curves and calculate IC₅₀ values for each kinase.

-

Caption: Competitive kinobeads profiling workflow.

Phase 3: From Target Engagement to Cellular Function

Identifying and validating a target is only part of the story. The final phase involves understanding the functional consequences of the compound binding to its target.

Elucidating the Signaling Pathway: Once a high-priority target is confirmed (e.g., "Kinase X"), the next step is to investigate its role in cellular signaling. This involves:

-

Phosphoproteomics: Using mass spectrometry to see how treatment with our compound alters the phosphorylation of downstream substrates of Kinase X.

-

Cellular Assays: Developing assays to measure the phenotypic outcome of target inhibition. For example, if Kinase X is involved in cell proliferation, we would measure the compound's effect on cell growth and division.

This functional validation provides the crucial link between target engagement and the desired therapeutic effect.

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

The journey from a compound of unknown function to a potential therapeutic lead is a systematic and iterative process. This guide has outlined a robust, multi-faceted strategy for the target deorphanization of this compound. By combining unbiased discovery methods like affinity chromatography and CETSA with rigorous validation techniques such as SPR and kinobeads profiling, researchers can build a compelling, data-driven case for a compound's mechanism of action. This foundational knowledge is indispensable for advancing a molecule through the drug discovery pipeline.

References

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. news-medical.net [news-medical.net]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. denovobiolabs.com [denovobiolabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the In Silico Screening of Tetrahydroquinolinone Derivatives

Introduction: The Therapeutic Promise of Tetrahydroquinolinones and the Role of In Silico Screening

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] Recent studies have highlighted their potential as inhibitors of critical cancer-related targets such as the PI3K/AKT/mTOR signaling pathway and the G Protein-coupled Estrogen Receptor (GPER).[3][4] The versatility of the THQ core allows for extensive chemical modification, creating vast libraries of derivatives. However, synthesizing and screening these large libraries experimentally is a resource-intensive endeavor.

This is where in silico screening becomes an indispensable tool. By leveraging computational methods, we can rationally prioritize a smaller, more manageable set of compounds for synthesis and biological assay, dramatically increasing the efficiency and hit rate of the drug discovery process.[5][6] This guide provides a comprehensive, technically-grounded workflow for the virtual screening of tetrahydroquinolinone derivatives, moving from initial strategic planning to final hit validation. It is designed for researchers and drug development professionals seeking to apply these powerful techniques to their own projects.

Part 1: Foundational Strategy: Target Selection and Library Preparation

The success of any virtual screening campaign is predicated on two fundamental pillars: a well-validated biological target and a high-quality, chemically diverse compound library.

Target Identification and Validation

The initial step is the selection of a biological target.[7] For THQ derivatives, literature points toward several promising targets:

-

Kinases: The PI3K/AKT/mTOR pathway is frequently implicated in cancer cell proliferation and survival. THQ derivatives have been shown to induce autophagy via this pathway.[3]

-

G-Protein Coupled Receptors (GPCRs): GPER has been identified as a target for THQ derivatives in the context of breast cancer.[4]

-

Efflux Pumps: P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer, is another validated target for this class of compounds.[8]

Field Insight: Before committing to a large-scale screen, it is crucial to ensure a high-quality, experimentally determined 3D structure of the target protein is available, typically from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-fidelity homology model may be used, but this introduces an additional layer of uncertainty that must be carefully validated.[9]

Preparation of the Tetrahydroquinolinone Virtual Library

A virtual library of THQ derivatives can be constructed through combinatorial enumeration of substituents at various positions on the core scaffold.

Protocol: Virtual Library Preparation

-

Core Scaffold Definition: Begin with the 1,2,3,4-tetrahydroquinoline core structure.

-

Enumeration of Substituents: Define points of variation on the scaffold. Using chemical knowledge, select a range of R-groups (e.g., alkyls, aryls, halogens, hydrogen bond donors/acceptors) to decorate these positions.

-

3D Structure Generation: Convert the 2D enumerated structures into 3D conformers. It is critical to generate a diverse ensemble of low-energy conformers for each molecule to account for its flexibility.

-

Physicochemical Filtering: Apply filters to remove compounds with undesirable properties. A common starting point is Lipinski's Rule of Five, but it's often beneficial to apply more stringent, project-specific criteria (e.g., molecular weight, logP, number of rotatable bonds).[4][10]

-

Database Formatting: Store the prepared 3D structures in a format suitable for the chosen screening software (e.g., SDF or MOL2 format).

Part 2: The Virtual Screening Cascade

A tiered or cascaded approach to virtual screening is the most effective strategy. It begins with fast, less computationally demanding methods to filter a large library, followed by more accurate, resource-intensive methods for the resulting smaller subset of promising compounds.[5]

Diagram 1: High-Level Virtual Screening Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. schrodinger.com [schrodinger.com]

- 6. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 7. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Abstract: The 1,2,3,4-tetrahydroquinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide focuses on a specific analog, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, for which the precise mechanism of action is not yet fully elucidated in public literature. Drawing upon structure-activity relationships from the broader quinolone class, this document proposes a primary hypothesized mechanism centered on microtubule dynamics disruption, a validated approach in oncology. We provide a comprehensive, field-proven experimental framework to systematically investigate and validate this hypothesis, designed for researchers and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and rigorous scientific approach.

Introduction and Strategic Overview

The quinoline and tetrahydroquinoline cores are fundamental building blocks in the development of therapeutic agents, demonstrating activities ranging from antimicrobial and neuroprotective to potent anticancer effects. The specific compound, this compound (henceforth referred to as C10H10BrNO), incorporates key structural features—a halogenated aromatic ring and a lactam within the tetrahydroquinoline system—that suggest a potential for significant biological interaction.

While direct mechanistic studies on C10H10BrNO are sparse, related 1,2,3,4-tetrahydro-2-phenyl-4-quinolone derivatives have been identified as a novel class of antimitotic agents that interact with tubulin.[1] This precedent forms the foundation of our primary hypothesis: C10H10BrNO exerts cytotoxic effects, particularly against rapidly proliferating cells, by directly interfering with tubulin polymerization, leading to mitotic arrest and apoptosis.

This guide presents a logical, multi-phase experimental strategy to rigorously test this hypothesis. It is designed not merely as a set of instructions, but as a self-validating workflow that builds from broad cellular effects to specific molecular target engagement.

Hypothesized Primary Mechanism: Disruption of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division. This process is a clinically validated target for a host of successful anticancer drugs, which are broadly classified as microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids).

We postulate that C10H10BrNO functions as a microtubule destabilizing agent. It is hypothesized to bind to β-tubulin, potentially at or near the colchicine-binding site, sterically hindering the conformational changes required for the incorporation of tubulin dimers into growing microtubule protofilaments. This inhibition of polymerization leads to a net depolymerization, dissolution of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.

Experimental Validation Framework

To systematically validate the proposed mechanism, we will proceed through a three-phase approach. This workflow is designed to first confirm a relevant cellular phenotype, then identify the direct molecular interaction, and finally, rule out other plausible mechanisms.

Phase 1: Cellular Cytotoxicity Assessment

Causality: Before investigating a specific molecular target, it is imperative to confirm that C10H10BrNO imparts a biological effect at the cellular level. An anti-proliferative or cytotoxic effect is a prerequisite for a compound hypothesized to be an antimitotic agent. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[1][2][3]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) into 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of C10H10BrNO in DMSO. Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Paclitaxel).

-

Cell Treatment: Remove the culture medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

-

MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Sample IC₅₀ Values

| Cell Line | Tissue of Origin | Putative IC₅₀ (µM) for C10H10BrNO | Positive Control (Paclitaxel) IC₅₀ (nM) |

| HeLa | Cervical Cancer | Experimental Value | 5 - 10 |

| MCF-7 | Breast Cancer | Experimental Value | 2 - 8 |

| A549 | Lung Carcinoma | Experimental Value | 10 - 20 |

Phase 2: In Vitro Tubulin Polymerization Assay

Causality: If C10H10BrNO demonstrates significant cytotoxicity, the next logical step is to test its direct effect on the primary molecular target, tubulin. An in vitro polymerization assay, free from other cellular components, provides definitive evidence of direct interaction. This assay measures the change in light scattering (turbidity) as tubulin dimers assemble into microtubules, a process that is altered in the presence of stabilizing or destabilizing agents.[4]

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

-

Reagent Preparation:

-

Tubulin: Use >99% pure bovine tubulin. Reconstitute lyophilized tubulin in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.

-

Test Compound: Prepare various concentrations of C10H10BrNO in G-PEM buffer. Include a vehicle control (DMSO), a known destabilizer (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).

-

-

Assay Setup:

-

Pre-warm a temperature-controlled spectrophotometer with a 96-well plate reader to 37°C.

-

On ice, add 10 µL of the test compound dilutions or controls to the appropriate wells of a clear, 96-well plate.

-

Add 90 µL of the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration will be ~1.8-3.6 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate into the pre-warmed spectrophotometer.

-

Measure the absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.[4]

-

-

Data Analysis:

-

Plot absorbance (OD₃₄₀) versus time for each condition.

-

The vehicle control should produce a sigmoidal curve with a lag phase, a polymerization phase, and a steady-state plateau.

-

Interpretation:

-

Inhibition (Destabilization): A decrease in the maximum absorbance (Vmax) and/or a reduction in the polymerization rate compared to the vehicle control indicates that C10H10BrNO inhibits tubulin polymerization.

-

Enhancement (Stabilization): An increase in Vmax and/or polymerization rate indicates a stabilizing effect.

-

-

Phase 3: Secondary Target Specificity Screening

Causality: To build a comprehensive profile and ensure the primary mechanism is not confounded by other activities, it is crucial to screen C10H10BrNO against other plausible targets for the tetrahydroquinoline scaffold. This demonstrates scientific rigor and may reveal polypharmacology.

A. Acetylcholinesterase (AChE) Inhibition Assay

-

Principle: Based on the Ellman method, AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow product measured at 412 nm.[5][6] A reduction in color formation indicates inhibition.

-

Brief Protocol: Incubate recombinant human AChE with C10H10BrNO for 15 minutes. Initiate the reaction by adding acetylthiocholine and DTNB. Monitor the kinetic increase in absorbance at 412 nm.[6]

B. Carbonic Anhydrase (CA) Inhibition Assay

-

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol.[7] Inhibition is measured by a reduced rate of color development at 405 nm.

-

Brief Protocol: Pre-incubate human carbonic anhydrase II with C10H10BrNO. Initiate the reaction by adding p-NPA and measure the kinetic absorbance at 405 nm.[7][8]

C. Bromodomain (BRD4) Inhibition Assay

-

Principle: An AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) can be used. A GST-tagged BRD4 protein and a biotinylated acetylated histone peptide are brought into proximity by glutathione donor and streptavidin acceptor beads, generating a signal. An inhibitor disrupts this interaction, reducing the signal.[9][10][11]

-

Brief Protocol: Incubate GST-BRD4(BD1), a biotinylated histone H4 peptide, and C10H10BrNO. Add glutathione donor beads, incubate, then add streptavidin acceptor beads. Read the plate on an AlphaScreen-capable reader.[11]

Synthesis and Conclusion

This technical guide outlines a robust, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By starting with a broad assessment of cellular cytotoxicity and progressively narrowing the focus to a specific, high-value molecular target—tubulin—this framework provides a clear path to validation. The inclusion of secondary screening assays ensures the resulting mechanistic understanding is both specific and comprehensive.

If the experimental data align with the primary hypothesis, C10H10BrNO would be confirmed as a novel antimitotic agent acting as a microtubule destabilizer. The IC₅₀ values from the cytotoxicity assays, combined with the quantitative inhibition of tubulin polymerization, will provide a strong foundation for further preclinical development, including cell cycle analysis, apoptosis assays, and in vivo efficacy studies. This structured approach ensures that research efforts are logical, efficient, and yield trustworthy, high-impact data for drug development professionals.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, a halogenated derivative of the tetrahydroquinoline scaffold, represents a molecule of significant interest due to its potential applications in medicinal chemistry. The tetrahydroquinoline core is a privileged structure, appearing in numerous biologically active compounds. The introduction of a bromine atom at the 6-position and a methyl group on the nitrogen atom, along with the carbonyl functionality, creates a unique electronic and steric profile that warrants detailed spectroscopic investigation.

This technical guide provides an in-depth exploration of the spectroscopic profile of this compound. While experimental spectra for this specific compound are not widely available in the public domain, this document will leverage established principles of spectroscopic analysis to predict and interpret its characteristic data across several key techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide will present robust, field-proven protocols for the acquisition of high-quality spectroscopic data, empowering researchers to validate and characterize this and similar molecules in their own laboratories.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is foundational to understanding its spectroscopic behavior. The molecule, with the chemical formula C₁₀H₁₀BrNO, consists of a bicyclic system where a benzene ring is fused to a saturated nitrogen-containing ring bearing a carbonyl group and a methyl substituent on the nitrogen.

Chemical Structure:

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | Doublet | 1H | H-5 | Aromatic proton ortho to the bromine atom, deshielded. |

| ~ 7.3 | Doublet of doublets | 1H | H-7 | Aromatic proton coupled to H-5 and H-8. |

| ~ 6.9 | Doublet | 1H | H-8 | Aromatic proton ortho to the nitrogen-containing ring. |

| ~ 3.3 | Singlet | 3H | N-CH₃ | Methyl group attached to the electron-withdrawing nitrogen atom. |

| ~ 2.9 | Triplet | 2H | H-4 | Methylene group adjacent to the aromatic ring. |

| ~ 2.6 | Triplet | 2H | H-3 | Methylene group adjacent to the carbonyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C=O | Carbonyl carbon, significantly deshielded. |

| ~ 140 | C-4a | Quaternary aromatic carbon adjacent to nitrogen. |

| ~ 135 | C-7 | Aromatic CH carbon. |

| ~ 132 | C-5 | Aromatic CH carbon. |

| ~ 128 | C-8a | Quaternary aromatic carbon. |

| ~ 118 | C-6 | Aromatic carbon attached to bromine. |

| ~ 115 | C-8 | Aromatic CH carbon. |

| ~ 35 | N-CH₃ | Methyl carbon attached to nitrogen. |

| ~ 30 | C-3 | Aliphatic carbon adjacent to the carbonyl group. |

| ~ 25 | C-4 | Aliphatic carbon adjacent to the aromatic ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

Predicted Mass Spectrum

For this compound, the mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Expected Molecular Ion Peaks:

-

[M]⁺: m/z corresponding to C₁₀H₁₀⁷⁹BrNO

-

[M+2]⁺: m/z corresponding to C₁₀H₁₀⁸¹BrNO (approximately equal in intensity to the [M]⁺ peak)

Predicted Fragmentation Pattern:

-

Loss of the bromine atom.

-

Loss of the methyl group.

-

Cleavage of the tetrahydroquinoline ring.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to an appropriate ionization source.

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, which can be useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically results in less fragmentation and a more prominent molecular ion peak.

Data Acquisition:

-

The sample is introduced into the ion source (e.g., via direct infusion or coupled with a chromatographic separation technique like GC or LC).

-

The molecules are ionized.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Generalized workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and non-destructive technique for identifying the functional groups present in a compound.

Predicted IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1680 | Strong | C=O (amide) stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1350 | Medium | C-N stretch |

| ~ 1100 | Medium | C-Br stretch |

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.

-

-

Solid Sample (Attenuated Total Reflectance - ATR):

-